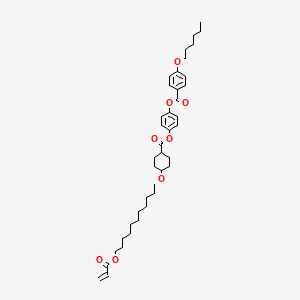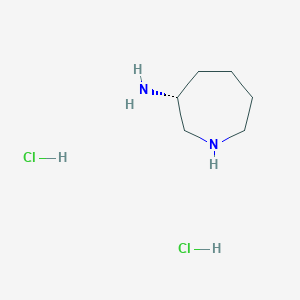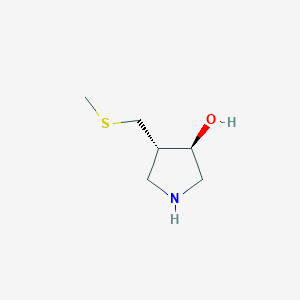![molecular formula C9H11F2N3O4 B12857036 4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’,5-difluorocytidine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’,5-difluorocytidine involves several steps. One method includes the reaction of cytosine with hexamethyldisilazane and ammonium sulfate, followed by the addition of α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate. The reaction is carried out under reflux conditions and involves multiple purification steps to obtain the final product .
Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’,5-difluorocytidine are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Deoxy-3’,5-difluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of 3’-Deoxy-3’,5-difluorocytidine.
Aplicaciones Científicas De Investigación
3’-Deoxy-3’,5-difluorocytidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-3’,5-difluorocytidine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets DNA polymerase and other enzymes involved in DNA replication, disrupting the cell cycle and leading to cell death .
Comparación Con Compuestos Similares
2’,2’-Difluoro-2’-deoxycytidine: Another nucleoside analogue with similar anticancer properties.
Gemcitabine: A well-known nucleoside analogue used in cancer therapy.
Fludarabine: A purine nucleoside analogue used in the treatment of hematologic malignancies.
Uniqueness: 3’-Deoxy-3’,5-difluorocytidine is unique due to its specific substitution pattern, which enhances its stability and anticancer activity compared to other nucleoside analogues. Its dual fluorine substitution at the 3’ and 5’ positions provides distinct biochemical properties that make it a valuable compound in cancer research .
Propiedades
Fórmula molecular |
C9H11F2N3O4 |
|---|---|
Peso molecular |
263.20 g/mol |
Nombre IUPAC |
4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-6(16)5(11)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 |
Clave InChI |
KHGOGZGLQQVORD-UAKXSSHOSA-N |
SMILES isomérico |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)N)F |
SMILES canónico |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)F)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


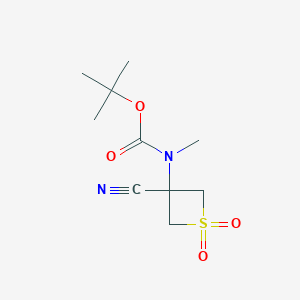
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
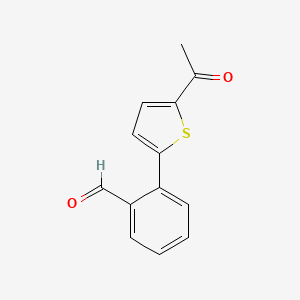
![2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)

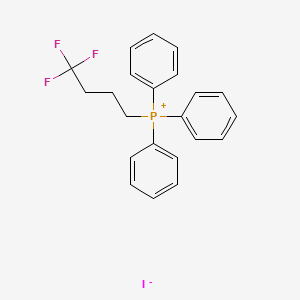
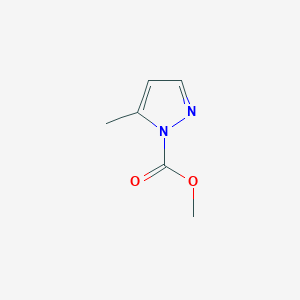
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)



